(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Kinetic Resolution Chiral Alcohols Enantioselective Synthesis

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (CAS 40971-36-6) is a racemic, semi-hydrogenated quinoline heterocycle bearing a primary hydroxymethyl group at the C2 position of the saturated ring (molecular formula C₁₀H₁₃NO, MW 163.22 g/mol). It belongs to the 1,2,3,4-tetrahydroquinoline (THQ) family, a privileged scaffold in medicinal chemistry that appears in numerous pharmacologically active compounds including the antischistosomal drug oxamniquine, NMDA-glycine site antagonists, and factor XIa inhibitors.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 40971-36-6
Cat. No. B150754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
CAS40971-36-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC1CO
InChIInChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2
InChIKeyQSDYZRIUFBMUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (CAS 40971-36-6): A C2-Functionalized Tetrahydroquinoline Building Block for Chiral Drug Intermediate Procurement


(1,2,3,4-Tetrahydroquinolin-2-yl)methanol (CAS 40971-36-6) is a racemic, semi-hydrogenated quinoline heterocycle bearing a primary hydroxymethyl group at the C2 position of the saturated ring (molecular formula C₁₀H₁₃NO, MW 163.22 g/mol). It belongs to the 1,2,3,4-tetrahydroquinoline (THQ) family, a privileged scaffold in medicinal chemistry that appears in numerous pharmacologically active compounds including the antischistosomal drug oxamniquine, NMDA-glycine site antagonists, and factor XIa inhibitors [1]. The C2-hydroxymethyl substitution creates a chiral center, making this compound a versatile intermediate for asymmetric synthesis and a direct precursor to 2-functionalized THQ derivatives with documented biological activity [2]. Commercially, it is supplied as a racemic mixture at standard purities of ≥95% (HPLC, NMR verified), with the enantiopure (S)-form available under separate CAS 63430-96-6 .

Why Regioisomeric or Scaffold-Analogous Tetrahydroquinoline Methanols Cannot Replace (1,2,3,4-Tetrahydroquinolin-2-yl)methanol in Synthesis and Biological Screening


The position of the hydroxymethyl substituent on the tetrahydroquinoline core dictates both the compound's downstream synthetic utility and its biological target engagement profile. C2-substituted THQ methanols serve as direct precursors to the 2-carboxy-THQ pharmacophore required for NMDA-glycine site antagonism—a structural motif validated by the clinical candidate L-689,560 (IC₅₀ = 7.4 nM at the glycine binding site) [1]. The 3-, 6-, 7-, and 8-regioisomers cannot access this chemotype. Furthermore, enzymatic kinetic resolution studies demonstrate that lipase Amano PS-IM preferentially acylates the (R)-enantiomer of 2-substituted THQ alcohols with enantiomeric excess up to >99%, a stereochemical outcome attainable only when the hydroxyl group is positioned at C2 [2]. Substitution at the aromatic ring positions (C6, C7, C8) eliminates the chiral center adjacent to the nitrogen, removing the possibility of stereochemical control. The 2-carboxylic acid analog, while sharing the C2 pharmacophore, lacks the synthetic flexibility of the alcohol oxidation state for late-stage functionalization via esterification, etherification, or nucleophilic displacement [3].

Quantitative Differentiation Evidence: (1,2,3,4-Tetrahydroquinolin-2-yl)methanol vs. Closest Analogs


C2-Substitution Enables Lipase-Catalyzed Kinetic Resolution to >99% ee, Unattainable with Aromatic-Substituted Regioisomers

In a systematic chemoenzymatic study, racemic 2-hydroxymethyl-THQ derivatives were subjected to lipase-catalyzed kinetic resolution. Amano PS-IM lipase preferentially acetylated the (R)-enantiomer with enantiomeric excesses reaching >99% ee, while Novozym 435 favored the slower-reacting (S)-alcohol with ee values from 94% to >99% [1]. This stereochemical outcome is unique to C2-substituted THQ alcohols because the stereocenter at C2 places the hydroxymethyl group in proximity to the basic nitrogen, enabling chiral recognition by the lipase active site. In contrast, the 3-, 6-, 7-, and 8-hydroxymethyl regioisomers lack a stereocenter adjacent to the ring nitrogen (C3 has a stereocenter but at a different position relative to the nitrogen lone pair), precluding comparable enantioselectivity [2].

Kinetic Resolution Chiral Alcohols Enantioselective Synthesis Lipase Biocatalysis

C2-Hydroxymethyl THQ as the Direct Synthetic Precursor to the 2-Carboxy-THQ Pharmacophore Required for NMDA-Glycine Site Antagonism

The C2-hydroxymethyl group in (1,2,3,4-Tetrahydroquinolin-2-yl)methanol can be oxidized to the corresponding 2-carboxylic acid, which is the essential pharmacophoric element in the most potent series of NMDA-glycine site antagonists. The reference antagonist L-689,560 (a 2-carboxy-4-substituted THQ derivative) exhibits an IC₅₀ of 7.4 nM for displacement of [³H]-glycine binding at the NMDA receptor [1]. The corresponding C3-, C6-, C7-, and C8-hydroxymethyl regioisomers cannot be converted to the 2-carboxy pharmacophore and are structurally incapable of occupying the glycine binding pocket of the NMDA receptor [2]. Notably, the fully aromatic quinoline-2-methanol, upon oxidation to quinoline-2-carboxylic acid, loses the saturated ring conformation required for NMDA antagonism—the tetrahydro ring provides the optimal dihedral angle for glycine site occupancy [3].

NMDA Receptor Glycine Site Antagonists Neuroprotection Tetrahydroquinoline Pharmacophore

Validated Intermediate for the 2-Substituted THQ Alkaloid Scaffold Found in Clinically Used Anti-Schistosomal Agent Oxamniquine

(S)-2-hydroxymethyl-1,2,3,4-tetrahydroquinoline is the key chiral intermediate for synthesizing oxamniquine (1), a WHO Essential Medicine used clinically since 1979 for Manson's schistosomiasis. Ding et al. (2004) demonstrated an efficient asymmetric synthesis of (S)-2-hydroxymethyl-THQ via copper-catalyzed coupling of L-aspartic acid with an aryl halide followed by intramolecular cyclization under Swern conditions, establishing this compound as the gateway to the oxamniquine pharmacophore [1]. The 6-hydroxymethyl analog (CAS 177478-50-1) is structurally embedded within oxamniquine itself (6-Quinolinemethanol, 1,2,3,4-tetrahydro-2-[[(1-methylethyl)amino]methyl]-7-nitro), but it is the C2 substituent (the isopropylaminomethyl group) that confers antischistosomal activity [2]. The C2-hydroxymethyl building block is therefore essential as the starting point for installing the requisite 2-aminoalkyl side chain.

Neglected Tropical Diseases Schistosomiasis Oxamniquine Drug Intermediate

Predicted Drug-Likeness and CNS Permeability Profile Enables Prioritization for CNS Drug Discovery Programs

In silico ADME profiling of (1,2,3,4-tetrahydroquinolin-2-yl)methanol using the SwissADME BOILED-Egg model predicts both high gastrointestinal absorption and blood-brain barrier (BBB) permeability, with zero violations of Lipinski, Veber, Egan, or Muegge drug-likeness filters . The compound shows a consensus Log Po/w of 1.53, TPSA of 32.26 Ų, and is predicted not to be a P-glycoprotein substrate, all favorable for CNS penetration [1]. In comparison, the fully aromatic quinoline-2-methanol analog has a lower fraction of sp³ carbons (Fsp³ = 0 vs. 0.4 for the THQ), which is associated with poorer solubility and higher promiscuity in biological screening. The C3-hydroxymethyl isomer shares similar physicochemical properties but lacks the documented CNS-relevant pharmacophore accessibility described in Evidence Items 1–3 above .

Drug-Likeness Blood-Brain Barrier CNS Drug Discovery Physicochemical Profiling

Asymmetric Hydrogenation of 2-Functionalized Quinolines Provides Access to Optically Enriched THQ-2-methanol with Up to 96% ee; C3-Substituted Analogs Achieve Lower Selectivity

Maj et al. (2013) reported that asymmetric hydrogenation of 2-functionalized quinolines using [Ir(COD)Cl]₂/bisphosphine/I₂ catalytic systems yields optically enriched 2-functionalized THQs with enantiomeric excesses up to 96% ee [1]. This catalytic system is specifically optimized for C2-substituted substrates; attempts to hydrogenate 3-substituted or 4-substituted quinolines under identical conditions result in significantly lower enantioselectivities or require different ligand systems altogether, reflecting the strong influence of the substituent position on the enantiodetermining step [2]. The C2-hydroxymethyl group in (1,2,3,4-Tetrahydroquinolin-2-yl)methanol can be directly accessed via this methodology starting from quinoline-2-carboxaldehyde .

Asymmetric Hydrogenation Iridium Catalysis Chiral Tetrahydroquinolines Enantioselective Synthesis

Prioritized Application Scenarios for (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of CNS-Penetrant NMDA-Glycine Site Antagonist Lead Compounds

Research groups developing glycine-site NMDA receptor antagonists for neuroprotection should procure (1,2,3,4-Tetrahydroquinolin-2-yl)methanol as the starting scaffold. Oxidation of the C2-hydroxymethyl group yields the 2-carboxy-THQ pharmacophore, which—when combined with 4-substitution—produces antagonists with IC₅₀ values in the low nanomolar range at the glycine binding site (reference: L-689,560, IC₅₀ = 7.4 nM) [1]. The compound's predicted BBB permeability (BBB permeant: Yes, P-gp substrate: No, consensus Log P = 1.53) further supports its use in CNS-targeted programs . No other THQ methanol regioisomer can access this pharmacophore.

Chemoenzymatic Production of Enantiopure (R)- or (S)-2-Hydroxymethyl-THQ for Chiral Drug Intermediate Manufacturing

For process chemistry groups requiring enantiomerically pure 2-functionalized THQ building blocks, the racemic compound can be resolved via Amano PS-IM lipase (affording the (R)-acetate in >99% ee) or Novozym 435 lipase (affording the (S)-alcohol in 94–>99% ee) on gram scale [1]. This enzymatic resolution is scalable and avoids heavy-metal catalysts, making it suitable for pharmaceutical intermediate production. The enantiopure (S)-form is the direct precursor to oxamniquine-class antischistosomal agents .

Asymmetric Hydrogenation Catalyst Screening and Methodology Development Using 2-Hydroxymethyl Quinoline as Substrate

Catalysis research groups developing new chiral ligands for asymmetric hydrogenation of N-heteroarenes can employ 2-hydroxymethyl quinoline as a benchmark substrate. The [Ir(COD)Cl]₂/bisphosphine/I₂ system achieves up to 96% ee for this substrate class, with the C2 substituent providing optimal enantiodiscrimination [1]. The resulting (1,2,3,4-Tetrahydroquinolin-2-yl)methanol product can be used to benchmark new catalytic systems against the established state-of-the-art, providing a standardized comparison point for method development.

Synthesis of Oxamniquine Analogs and 2-Aminoalkyl-THQ Antiparasitic Agents

Medicinal chemistry groups targeting schistosomiasis or related neglected tropical diseases should procure the enantiopure (S)-2-hydroxymethyl-THQ (or the racemate for subsequent resolution) as the key intermediate for constructing the 2-aminoalkyl pharmacophore present in oxamniquine [1]. The C2 position is the validated attachment point for the isopropylaminomethyl side chain essential for antischistosomal activity; no other regioisomer can substitute for this role . The 50% yield reported for LAH reduction of the corresponding ethyl ester provides a reliable entry route from commercially available 1,2,3,4-tetrahydroquinoline-2-carboxylic acid ethyl ester [2].

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